Arsenazo DAL
Description
Historical Context and Evolution of Azo Dyes in Spectrophotometric Analysis
The journey of azo dyes in chemical analysis is a chapter in the larger history of synthetic colorants that began in the 19th century. youtube.com Before 1856, the world of dyes was dominated by natural extracts from plants and animals, such as indigo (B80030) from the Indigofera tinctoria plant and madder root for red hues. jchemrev.compsiberg.com The landscape of chemistry was irrevocably changed with William Henry Perkin's synthesis of Mauveine from aniline (B41778) in 1856, ushering in the era of synthetic dyes. psiberg.com
Azo dyes, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings, were first discovered in the 1800s. youtube.comjchemrev.com Chemists found that these molecules, with their extensive conjugated pi-systems, often exhibited vibrant colors. youtube.com The synthesis of these compounds typically involves a two-step process: the formation of a diazonium salt followed by a coupling reaction with a reactive aromatic compound like a phenol (B47542) or an aromatic amine. psiberg.com This process, known as diazo coupling, is an electrophilic aromatic substitution reaction. psiberg.com
Initially, the primary application for these new synthetic dyes was in the textile industry. youtube.com However, their utility soon expanded. The ability of azo dyes to form stable, colored complexes with metal ions made them ideal candidates for use as indicators in complexometric titrations and as chromogenic reagents in spectrophotometric analysis. jchemrev.comjchemrev.com Spectrophotometry, a method based on measuring the absorption of light by a chemical substance, became a powerful analytical technique, and azo dyes provided the necessary sensitivity and selectivity for the determination of a wide array of metal ions. jchemrev.com Their unique complexing properties and the intense color of the resulting metal chelates allowed for the detection of metals at very low concentrations. jchemrev.com
Structural Characteristics and Chemical Classifications within the Arsenazo Family of Reagents
Arsenazo III, a prominent member of the Arsenazo family, is classified as an azo dye. guidechem.com Its complex molecular structure is key to its function as a chromogenic reagent. The full chemical name for Arsenazo III is 2,7-Bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic Acid. tcichemicals.com
The core of the Arsenazo III molecule is a 1,8-dihydroxynaphthalene-3,6-disulfonic acid group (a derivative of chromotropic acid). Attached to this central structure are two 2-arsonophenylazo groups. tcichemicals.com These groups contain both the characteristic azo linkage (-N=N-) and an arsenic acid functional group (-AsO(OH)₂).
This specific arrangement of functional groups confers on Arsenazo III its ability to act as a powerful chelating agent. guidechem.com The hydroxyl, sulfonic acid, and arsonic acid groups can all participate in binding with metal cations, forming stable, deeply colored complexes. The formation of these complexes causes a significant shift in the molecule's absorption spectrum, which is the basis for its use in spectrophotometry. guidechem.com For example, an aqueous solution of Arsenazo III is purplish-red, but upon forming a complex with a metal ion, the color can shift to blue or green. guidechem.com
| Feature | Description |
|---|---|
| Chemical Formula | C₂₂H₁₈As₂N₄O₁₄S₂ tcichemicals.com |
| Molecular Weight | 776.36 g/mol tcichemicals.com |
| Core Structure | 1,8-dihydroxynaphthalene-3,6-disulfonic acid |
| Key Functional Groups | Azo groups (-N=N-), Arsonic acid groups (-AsO(OH)₂), Hydroxyl groups (-OH), Sulfonic acid groups (-SO₃H) guidechem.com |
| Appearance | Reddish-brown to dark red powder guidechem.comtcichemicals.com |
Fundamental Contributions of Arsenazo DAL Research to Modern Analytical Methodologies
The contributions of Arsenazo III to modern analytical chemistry are substantial and varied. Its development provided a sensitive, reliable, and often selective method for the spectrophotometric determination of a host of metal ions that were otherwise difficult to measure. nih.gov
In clinical chemistry, the Arsenazo III method for calcium determination in serum, plasma, and urine has been widely adopted. researchgate.netatlas-medical.comatlas-medical.com It offered significant improvements over previous methods, such as those using o-cresolphthalein (B1221799) complexone, by providing greater reagent stability, improved precision, and accuracy. nih.gov The method is robust, with minimal interference from common sample components like bilirubin (B190676) and hemoglobin at the recommended wavelength. oup.comlabtest.com.br
In environmental and geochemical analysis, Arsenazo III has been instrumental for the quantification of elements like uranium, thorium, and rare earth elements in samples such as ores and meteorites. nih.govacs.orgnih.gov A sensitive and reliable spectrophotometric method for uranium, for instance, has been developed using Arsenazo III in a perchloric acid medium, which is stable for over three weeks. nih.gov This stability and sensitivity are crucial for the analysis of trace concentrations in complex matrices.
Furthermore, research on Arsenazo III has led to advancements in analytical techniques. For example, it has been incorporated into flow-injection analysis systems, leading to methods that reduce the consumption of toxic reagents and the production of waste, moving towards the concept of "clean analytical methodology."
| Application Area | Analyte | Sample Type | Key Finding/Advantage |
|---|---|---|---|
| Clinical Chemistry | Calcium (Ca²⁺) | Serum, Plasma, Urine atlas-medical.com | Improved precision and calibration stability over older methods; single stable reagent. nih.govoup.com |
| Nuclear/Geological Analysis | Uranium, Thorium | Ore samples, Standard reference materials mpbio.comnih.gov | High sensitivity and selectivity in strongly acidic media, allowing for trace determination. nih.gov |
| Environmental/Biological Research | Rare Earth Elements (e.g., La³⁺, Eu³⁺) | Bacterial cultivation media nih.gov | Provides a rapid and facile assay for monitoring REE depletion without specialized instrumentation. nih.gov |
| Materials Science/Metallurgy | Palladium (Pd) | Iron and stony meteorites acs.org | Serves as a sensitive and selective reagent for spectrophotometric determination. acs.org |
Properties
CAS No. |
14765-72-1 |
|---|---|
Molecular Formula |
C20H41O4P |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for Arsenazo Dal Type Compounds
Classical Synthetic Pathways for Arsenazo Analogues and Chromophoric Precursors
Classical synthetic routes for Arsenazo analogues, such as Arsenazo I and Arsenazo III, involve the diazotization of o-aminophenylarsonic acid, a key chromophoric precursor google.combloomtechz.combloomtechz.com. Diazotization is the process where a primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like hydrochloric acid) at low temperatures bloomtechz.combloomtechz.comdss.go.thstainsfile.com.
The resulting diazonium salt then undergoes an azo coupling reaction with a coupling component. For Arsenazo III, the coupling component is chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) google.combloomtechz.combloomtechz.com. This reaction typically occurs under controlled pH conditions to favor the electrophilic aromatic substitution of the diazonium ion onto the activated naphthalene (B1677914) ring google.com. The synthesis of Arsenazo III, for instance, involves the coupling of diazotized o-aminophenylarsonic acid with chromotropic acid, leading to the formation of two azo linkages and incorporating the arsonic acid groups and sulfonic acid groups onto the naphthalene core google.combloomtechz.combloomtechz.com.
Chromophoric precursors in this context are the molecular fragments that contribute to the color of the final dye, primarily the aromatic amine (like o-aminophenylarsonic acid) and the coupling component (like chromotropic acid), which contain the necessary functional groups for the formation of the azo chromophore (-N=N-) stainsfile.com.
Methodologies for the Preparation of Arsenazo DAL and its Functionalized Derivatives
This compound is described as the dianilide of 3,6-bis(2'-arsonophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulphonic acid researchgate.net. This indicates that its structure is derived from the acid form of an Arsenazo analogue, likely Arsenazo III (2,7-bis(2-arsonophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid), through the formation of anilide linkages with the sulfonic acid groups researchgate.netnih.govsigmaaldrich.com.
Based on this structural relationship, the preparation of this compound likely involves a synthetic strategy that starts with an Arsenazo analogue containing sulfonic acid groups, such as Arsenazo III. The sulfonic acid groups could be converted into more reactive species, such as sulfonyl chlorides, which would then react with aniline (B41778) to form the dianilide.
Alternatively, the synthesis might involve using a modified coupling component or a modified diazotized amine precursor that already incorporates the anilide functionality or groups that can be converted to anilides after the azo coupling reaction. For example, using a derivative of chromotropic acid where the sulfonic acid groups are already modified, or using an o-aminophenylarsonic acid derivative with an attached aniline moiety, could potentially lead to this compound upon diazotization and coupling.
Detailed methodologies for the specific synthesis of this compound and its functionalized derivatives would involve careful control of reaction conditions, including pH, temperature, reaction time, and the molar ratios of reactants, to ensure the desired product is formed with high yield and purity. Functionalized derivatives could be synthesized by introducing different substituents onto the aniline rings or the naphthalene core, altering the chelating properties and spectroscopic characteristics of the resulting compounds.
Advanced Purification Techniques and Purity Assessment for Spectroscopic Reagents
The purity of spectroscopic reagents like this compound is paramount for accurate analytical applications. Impurities can interfere with spectroscopic measurements and affect the complexation behavior with metal ions.
Several purification techniques are applicable to Arsenazo dyes and similar anionic compounds. Repeated precipitation is a common method, often utilizing saturated salt solutions like sodium chloride or acidic solutions such as concentrated hydrochloric acid oregonstate.edu. This process leverages differences in solubility between the target compound and impurities.
Chromatographic methods are also effective for purifying these complex organic molecules. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) can separate compounds based on differences in polarity, size, or ionic interactions chemimpex.comresearchgate.net. For instance, ion-exchange chromatography using resins like Chelex 100 has been mentioned for purifying Arsenazo III core.ac.uk.
Purity assessment of spectroscopic reagents involves various analytical techniques. Spectrophotometry is crucial for verifying the characteristic absorbance spectrum and molar absorptivity of the purified dye osti.govresearchgate.net. Techniques like HPLC with UV-Vis detection can quantify the main component and identify and quantify impurities chemimpex.comresearchgate.net. Elemental analysis can confirm the elemental composition, while techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and help identify impurities. Titration methods can also be used to assess the purity of the dye by reacting it with a standard solution of a metal ion it complexes with sigmaaldrich.com.
Design Principles for Novel Chelating Systems Based on this compound Scaffolds
This compound, like other Arsenazo dyes, functions as a chelating agent due to the presence of specific functional groups strategically positioned within its molecular structure. The core scaffold typically includes a naphthalene ring system with hydroxyl groups, azo linkages, and arsonic acid groups (or their modified forms, as in this compound's anilide linkages) nih.govosti.gov.
Key chelating sites in Arsenazo-type compounds include the phenolic hydroxyl groups on the naphthalene ring, the nitrogen atoms of the azo linkages, and the oxygen atoms of the arsonic acid groups osti.gov. In this compound, the anilide linkages replacing the sulfonic acid groups would also influence the electronic distribution and potentially participate in interactions, although the primary chelating sites are likely still centered around the naphthalene core and the arsono groups.
Modifications can involve:
Varying Substituents: Introducing different substituents onto the aromatic rings (naphthalene or phenyl rings) can alter the electron density distribution, affecting the acidity of the hydroxyl and arsonic acid groups and the basicity of the azo nitrogens. This, in turn, influences the strength and selectivity of metal binding.
Modifying Chelating Groups: Replacing or modifying the arsonic acid groups or the hydroxyl groups can lead to different coordination environments and affinities for metal ions. For example, replacing arsonic acid with phosphonic acid groups results in Chlorophosphonazo analogues oregonstate.edu.
Altering the Linker: Modifying the azo linker or introducing additional linkers can change the rigidity and spatial arrangement of the chelating groups, impacting the size and geometry of the binding pocket.
Extending the Conjugated System: Extending the pi-conjugated system can shift the absorption spectrum, leading to chromophores that are useful for detecting metal complexes in different wavelength ranges.
The design aims to create a chelating system that selectively binds to a target metal ion over others, exhibits a significant and easily measurable spectroscopic change upon complexation, and is stable under the desired analytical conditions (e.g., pH, temperature). Research findings on the complexation of Arsenazo III with various metal ions, such as calcium, thorium, zirconium, uranium, and rare earth elements, provide valuable insights into the coordination chemistry and serve as a basis for designing new chelating agents with tailored properties chemimpex.comosti.govresearchgate.netsigmaaldrich.commedchemexpress.com. For instance, the ability of Arsenazo III to form 1:1, 1:2, and 2:1 complexes with calcium highlights the flexibility of the scaffold in accommodating different metal-ligand stoichiometries researchgate.netcdnsciencepub.com.
Fundamental Complexation Chemistry of Arsenazo Dal with Diverse Metal Ions
Mechanistic Investigations of Ligand-Metal Ion Interactions Involving Arsenazo DAL
Mechanistic studies into the complexation of this compound with metal ions highlight the chelation process, where the metal ion is bound by multiple donor atoms from the ligand. Drawing parallels from studies on the closely related Arsenazo III, complex formation is understood to involve specific functional-analytical groups within the dye molecule osti.gov. This interaction can lead to significant structural changes in the ligand, such as a partial restoration of planarity in the Arsenazo III molecule, which is otherwise non-complanar due to steric hindrance. This conformational change contributes to the observed deepening of color upon complexation osti.gov.
The precise mechanism of interaction is dependent on the specific metal ion involved, as well as environmental factors like pH and concentration. Investigations have shown that the reaction between similar probes and metal ions can follow first-order kinetics, as observed for Al(III) science.gov. The stability of the resulting complexes is influenced by factors including the extent of the conjugated system in the ligand, the nature of substituent groups, and the ionic state of the azo group involved in coordination osti.gov.
Determination of Stoichiometry and Stability Constants for Metal-Arsenazo DAL Complexes
The stoichiometry of the complexes formed between this compound and metal ions, defined by the molar ratio of metal to ligand, is a critical parameter characterizing the complexation reaction. This ratio is not fixed and can vary based on the metal ion's properties and the experimental conditions.
Studies on Arsenazo III, a congener of this compound, provide valuable insights into typical complexation stoichiometries. For divalent (Me²⁺) and trivalent (Me³⁺) metal ions, a 1:1 metal-to-ligand ratio (MeR) is frequently observed. However, for tetravalent ions (Me⁴⁺), both 1:1 (MeR) and 1:2 (MeR₂) complexes are possible, contingent upon the acidity of the medium and the relative concentrations of the metal and ligand osti.gov.
Specific research findings on Arsenazo III complexation illustrate this variability:
Transition metal ions such as Mn²⁺, Fe²⁺, and Co²⁺ have been shown to form 1:1 complexes with Arsenazo III. These interactions occur at specific pH values, with Mn²⁺ and Co²⁺ forming 1:1 complexes at pH 7.2, and Fe²⁺ at pH 5.5 rjpbcs.com. The stability constants (log K) for these 1:1 complexes were determined to be 5.43 for all three metal ions under the studied conditions rjpbcs.com.
Complexation with calcium ions (Ca²⁺) is notably dependent on the concentration of Arsenazo III. At concentrations relevant to in vitro biochemical studies (10-100 µM), a complex with a 2:2 dye-to-calcium stoichiometry is predominantly formed. At higher millimolar dye concentrations, a 2:1 dye-to-calcium complex is also observed, while at very low dye concentrations, a 1:1 dye-to-calcium complex can exist nih.gov. Some studies under physiological conditions also support the formation of a predominant 1:1 Ca-Arsenazo III complex at submicromolar dye concentrations, with evidence for 2:1 complexes at higher concentrations nih.govnih.govnih.gov. Apparent dissociation constants for the 1:1 Ca-Arsenazo III complex have been reported in the range of 34-45 µM nih.gov.
Magnesium ions (Mg²⁺) typically form 1:1 complexes with Arsenazo III nih.govnih.gov.
Thorium (Th) has been shown to form both 1:1 and 1:2 (thorium to arsenazo III) complexes researchgate.net.
The following table summarizes some reported stoichiometries and stability constants for Arsenazo III complexes:
| Metal Ion | Stoichiometry (Metal:Ligand) | log K (Stability Constant) | pH | Reference |
| Mn²⁺ | 1:1 | 5.43 | 7.2 | rjpbcs.com |
| Fe²⁺ | 1:1 | 5.43 | 5.5 | rjpbcs.com |
| Co²⁺ | 1:1 | 5.43 | 7.2 | rjpbcs.com |
| Ca²⁺ | 1:1 (at low dye conc.) | - | Phys. | nih.govnih.gov |
| Ca²⁺ | 1:2 (at high dye conc.) | - | Phys. | nih.govnih.gov |
| Ca²⁺ | 2:2 (at 10-100 µM dye) | - | Phys. | nih.gov |
| Mg²⁺ | 1:1 | - | Phys. | nih.govnih.gov |
| Th | 1:1 | - | - | researchgate.net |
| Th | 1:2 | - | - | researchgate.net |
Equilibrium and Kinetic Studies of Complex Formation and Dissociation
Kinetic studies, on the other hand, focus on the reaction rates. For Arsenazo III, the complex formation with certain transition metals like Mn²⁺, Fe²⁺, and Co²⁺ is reported to be rapid, occurring almost instantaneously, with the absorbance of the resulting complexes remaining constant over extended periods rjpbcs.com. The efficiency of complex formation is not significantly affected by the order in which the reactants are mixed rjpbcs.com.
Spectroscopic Characterization Techniques for Metal-Arsenazo DAL Systems
Spectroscopic methods are indispensable for probing the interactions between this compound and metal ions, offering valuable data on complex formation, structural characteristics, and electronic transitions.
UV-Vis spectrophotometry is the primary technique employed to study this compound complexation due to the pronounced color changes that occur upon metal ion binding. The formation of metal-Arsenazo DAL complexes is accompanied by characteristic shifts in the wavelength of maximum absorbance (λmax) and alterations in absorbance intensity compared to the free ligand.
For Arsenazo III, the unbound dye typically exhibits a broad absorption band in the visible region, often centered around 535 nm nih.gov. Upon complexation with metal ions, new absorption bands emerge at longer wavelengths, while the intensity of the original band may diminish.
Illustrative examples of complexation-induced spectral shifts and absorption maxima for Arsenazo III include:
Complexes with Mn²⁺ and Co²⁺ display an absorption maximum at 620 nm, whereas the Fe²⁺ complex shows a maximum at 560 nm rjpbcs.com.
The complex formed with La³⁺ exhibits a maximum absorbance at 650 nm, with an additional peak appearing at 600 nm at higher metal concentrations nih.gov. The free Arsenazo III absorbs maximally at 535 nm nih.gov.
Thorium-Arsenazo III complexes demonstrate significantly enhanced absorption, characterized by a high molar extinction coefficient at 660 nm researchgate.net. The addition of thorium to free Arsenazo III leads to a decrease in absorbance at 540 nm and an increase at 612 nm and 660 nm, with an isosbestic point observed at 575 nm researchgate.net.
The Cu(II)-Arsenazo(III) complex shows an absorbance maximum at 610 nm gyanvihar.org.
These distinct spectral changes are quantitatively utilized for the determination of metal ion concentrations using spectrophotometric methods.
Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information regarding the changes in molecular vibrations upon metal complexation. This information is instrumental in elucidating the structure of the formed complexes and identifying the specific functional groups involved in coordinating with the metal ion.
Although detailed IR and Raman studies specifically on this compound complexation are not extensively reported in the provided search results, these techniques are widely applied in coordination chemistry to observe shifts in the characteristic vibrational frequencies of the ligand upon binding to a metal center. Changes in the stretching frequencies of key functional groups like azo (-N=N-), hydroxyl (-OH), and arsonophenyl (As=O, As-OH) moieties can indicate their participation in coordination. Resonance Raman spectroscopy has been explored for Arsenazo III, highlighting its potential as a selective indicator for Ca²⁺ nih.gov. Analysis of the IR spectrum of a related reagent showed characteristic absorptions for C=N, N-H, and C=O bonds, which could be monitored to understand complex formation academicjournals.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for gaining detailed insights into the coordination environment of metal ions and the conformational changes that occur in the ligand upon complexation in solution. By analyzing the shifts in the NMR signals of the ligand's nuclei (e.g., ¹H, ¹³C) upon the addition of a metal ion, researchers can determine which atoms are involved in coordination and deduce the resulting structure and symmetry of the complex.
While specific detailed NMR studies focusing solely on this compound complexation were not prominently featured in the search results, NMR is a standard and effective technique for characterizing metal-ligand interactions. For instance, ¹H NMR, in conjunction with HR-MS, has been used to characterize related metal complexes mdpi.com. Observing changes in the chemical shifts of protons located near potential binding sites within the this compound molecule (such as those adjacent to azo groups, hydroxyl groups, or on the arsonophenyl rings) upon interaction with a diamagnetic metal ion would provide direct evidence of complex formation and offer valuable clues about the mode of coordination.
Computational Chemistry and Molecular Modeling of this compound Complexation
Computational chemistry and molecular modeling play a significant role in understanding the interaction between this compound and metal ions at a molecular level. These theoretical approaches provide insights into the geometrical structures, bonding nature, and thermodynamic behaviors of the resulting complexes. Density Functional Theory (DFT) is a commonly employed method in these studies, often used to optimize molecular geometries and analyze electronic properties. researchgate.netchemrxiv.orgmdpi.com
Studies involving computational methods, such as DFT, have been used to investigate the complexation of various ligands with metal ions, providing a theoretical perspective on bonding and stability. researchgate.netmdpi.comnih.govresearchgate.net While direct computational studies specifically focused on this compound across a broad range of diverse metal ions are not extensively detailed in the provided search results, the principles and techniques applied to similar complex systems are relevant.
Computational studies can help predict parameters like bond lengths, bond angles, and dihedral angles in metal-ligand complexes, contributing to a better understanding of the optimized geometry that leads to a more stable molecular arrangement. researchgate.netmdpi.com Furthermore, computational methods can be used to calculate vibrational frequencies and electronic absorption spectra, which can be compared with experimental data for validation. mdpi.comresearchgate.net
The stability of metal complexes can also be assessed computationally, for instance, by analyzing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net A larger band gap energy generally indicates greater stability. researchgate.net
While specific detailed data tables from computational studies solely on this compound complexation with diverse metal ions were not found within the provided search snippets, the application of these computational techniques to metal-ligand systems is well-established in the literature. For example, DFT studies have been used to investigate the geometrical structures and bonding nature of actinide and lanthanide complexes with other ligands, highlighting the potential of these methods to elucidate complexation characteristics. researchgate.net Similarly, computational studies, including DFT and molecular docking, have been applied to investigate the properties and interactions of transition metal complexes with organic ligands. mdpi.comnih.govresearchgate.net
The complexation of this compound with metal ions like calcium and magnesium has been studied experimentally, revealing the formation of multiple complex species depending on the dye and metal ion concentrations. nih.govscience.gov Computational modeling could potentially provide further insights into the structures and stabilities of these different stoichiometric complexes (e.g., 1:1, 1:2, 2:1, 2:2 metal-ligand ratios). nih.govgyanvihar.org
Computational simulations can also be used to analyze the behavior of chemical compounds and their interactions, including the determination of molecular weight and optimized energy. mdpi.com Techniques like molecular dynamics simulations can provide insights into the association dynamics and conformational changes that occur during complex formation. nih.gov
Advanced Analytical Methodologies and Instrumentation Utilizing Arsenazo Dal
Refined Spectrophotometric Determination Protocols
Spectrophotometry, a technique based on measuring light absorption or transmission, is a key area where Arsenazo DAL demonstrates significant utility. The formation of colored complexes between this compound and target analytes enables their quantitative analysis by measuring the absorbance of the resulting solution at specific wavelengths.
Optimization of Experimental Parameters for Trace Element Detection (e.g., Uranium, Thorium, Bismuth, Rare Earth Elements, Alkaline Earth Metals, Transition Metals)
Achieving high sensitivity and selectivity in the spectrophotometric determination of trace elements necessitates careful optimization of experimental parameters when using this compound. Research has focused on parameters such as pH, reagent concentration, reaction time, and temperature to enhance the complex formation and optimize the analytical signal for a range of elements.
Arsenazo III, a related chromogenic reagent, has been extensively investigated for the spectrophotometric determination of elements including uranium and thorium. A method employing Arsenazo III in perchloric acid has been reported as a sensitive and reliable approach for uranium determination, exhibiting good tolerance to common interfering substances. scispace.com The complex formed between uranium and Arsenazo III in 3 mol dm-3 HClO4 displays absorption peaks in the visible spectrum, with the complex showing a maximum absorbance at 651 nm. scispace.com Thorium-Arsenazo III complexes in dilute hydrochloric acid present absorption peaks at 610 nm and 660 nm, with the latter typically utilized for quantitative analysis. szif.hu
Optimization studies for thorium determination using Arsenazo III in hydrochloric acid have involved evaluating analytical parameters such as pH, eluent type, and flow rates. researchgate.net This method demonstrated good linearity for Sm(III) within a specific concentration range, along with calculated molar absorptivity and Sandell's sensitivity. researchgate.net
The determination of uranium with Arsenazo III has also been explored through derivative spectrophotometry for the simultaneous analysis of uranium and thorium in a hydrochloric acid medium. capes.gov.br This technique utilizes the second-derivative absorbances of the respective complexes at specific wavelengths for their quantification. capes.gov.br
Arsenazo III has been successfully applied for the spectrophotometric detection of rare earth elements (REEs) at low micromolar concentrations (0.1 to 10 µM), including La(III) and Eu(III). The method can be adapted to screen for the uptake of other REEs, such as Pr(III). nih.gov
Comprehensive Studies of Interfering Species and Development of Selective Masking Strategies
Interfering species can significantly impact the accuracy of spectrophotometric analyses. Extensive studies have been conducted to identify elements that interfere with the complex formation between this compound (and related compounds like Arsenazo III) and the target analyte.
In the spectrophotometric determination of uranium with Arsenazo III, it has been observed that certain cations, including Mn(II), Co(II), Ni(II), Cu(II), and Cr(III), can decrease the absorbance of the complex, while Fe(III), Ce(III), and Y(III) can enhance it. scispace.com Other cations examined did not show a significant effect on the absorbance at up to a 50-fold excess. scispace.com
Interference from foreign ions in the determination of thorium using Arsenazo III has also been investigated. szif.hu Cations such as Cu(II), Zn(II), Co(II), Mn(II), La(III), U(VI), Eu(III), and Ce(IV) were tested at varying molar excesses relative to thorium. szif.hu Among these, U(VI), Co(II), and Ce(IV) were found to cause notable interference. szif.hu
To mitigate interference, selective masking strategies are developed. These strategies involve the addition of masking agents that form stable complexes with the interfering ions, thereby preventing their reaction with this compound or the analyte of interest. While the provided search results highlight the importance of studying interfering species, detailed information on specific masking strategies employed with this compound was not extensively available. However, a thorough understanding of potential interferences is the foundational step in devising effective masking approaches.
Strategies for Sensitivity Enhancement and Lowering Detection Limits
Improving sensitivity and lowering detection limits are crucial objectives in the analysis of trace elements. Strategies employed in conjunction with this compound (and similar chromogenic reagents) include optimizing reaction conditions, utilizing preconcentration techniques, and applying advanced spectrophotometric methodologies.
For the determination of uranium with Arsenazo III, the sensitivity, molar absorptivity, and effective determination range have been reported to be enhanced by using a specific concentration of Arsenazo III as the chromogenic reagent and employing perchloric acid as the reaction medium. scispace.com
Preconcentration methods, such as solid phase extraction, can be used to increase the analyte concentration prior to spectrophotometric analysis, leading to lower detection limits. A method involving the adsorption of U(VI), Th(IV), and Zr(IV) ions onto a modified resin before their simultaneous spectrophotometric determination with Arsenazo III has been reported. science.gov This method achieved an enrichment factor of 100 and low detection limits for these elements. science.gov
Derivative spectrophotometry represents another strategy that can enhance sensitivity and facilitate the simultaneous determination of multiple analytes with overlapping spectral bands, as demonstrated by the simultaneous determination of uranium and thorium with Arsenazo III. capes.gov.br
Development of Miniaturized and Portable Analytical Devices
The development of miniaturized and portable analytical devices incorporating this compound enables on-site chemical analysis, reducing the need for sample transportation to centralized laboratories.
Integration of this compound in Microfluidic Platforms for On-Site Chemical Analysis
Microfluidic platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and inherent portability. The integration of this compound into these platforms allows for colorimetric detection within a compact format.
Recent advancements include the development of smartphone-based 3D printed microfluidic devices for the analysis of uranium in water samples. nih.gov, researchgate.net These devices utilize the complex formation between uranyl ions and Arsenazo III for image-based colorimetric detection. nih.gov, researchgate.net Such devices can be fabricated rapidly and cost-effectively. nih.gov, researchgate.net The microfluidic design allows for visual observation of the color change and facilitates image capture for subsequent analysis using a smartphone. nih.gov, researchgate.net
Smartphone-Based Colorimetric Detection Methods Utilizing this compound
Smartphones have become powerful tools for portable analytical measurements, leveraging their integrated cameras and processing capabilities. Smartphone-based colorimetric detection methods employing this compound utilize the smartphone camera to capture images of the colored complex formed. Image analysis software is then used to quantify the color intensity, which is directly related to the concentration of the analyte.
A smartphone-based lab-on-paper method has been reported for the determination of uranium in ores, based on the reaction with Arsenazo III on a filter-paper strip. researchgate.net The intensity of the resulting green color was measured using a smartphone. researchgate.net This method demonstrated linearity over a specific concentration range and was successfully applied to the analysis of spiked water samples and real ore samples, showing good recovery rates. researchgate.net
Another study developed a multistandard color chart for the detection of uranium using Arsenazo III in conjunction with digital cameras and color tool measurements. researchgate.net, researchgate.net This approach demonstrated lower bias and improved trueness compared to conventional methods, highlighting the potential for portable and simplified uranium analysis without the need for sophisticated laboratory instruments. researchgate.net, researchgate.net
Smartphone-based colorimetric devices have also been developed for the analysis of other analytes, illustrating the broader applicability of this technology for on-site analysis. nih.gov, preprints.org The use of smartphone cameras as analytical tools, combined with improved imaging techniques, can enhance the accuracy of colorimetric sensing under varying lighting conditions. preprints.org
Design and Application of Lab-on-Paper and Other Point-of-Use Sensing Architectures
The application of this compound extends to the development of portable and simple sensing platforms like lab-on-paper devices. These architectures are designed for point-of-use analysis, enabling rapid and convenient detection outside of traditional laboratory settings. For instance, a smartphone-based lab-on-paper method for determining uranium in ores utilizes the reaction of uranyl ions with Arsenazo III on a filter paper strip. The resulting color intensity is then analyzed using a smartphone. This method demonstrated a linear calibration curve for uranium detection up to at least 60 μg mL⁻¹, with a limit of detection (LOD) of 0.66 μg mL⁻¹ and a limit of quantification (LOQ) of 2.21 μg mL⁻¹. The method showed good recoveries in spiked water and real ore samples, ranging from 97.3% to 104.7%. researchgate.netresearchgate.net Another study explored using a multistandard color chart with digital cameras for detecting total uranium in drinking water with Arsenazo III, achieving a detection limit of 5 ng/mL with a preconcentration factor of 100. researchgate.netresearchgate.net
Hyphenated and Automated Analytical Systems
This compound is integrated into hyphenated and automated analytical systems to enhance the efficiency and sensitivity of analyses. These systems combine different analytical techniques to achieve improved performance.
Solid-Phase Extraction (SPE) and Preconcentration Techniques Coupled with this compound Detection
Solid-Phase Extraction (SPE) and preconcentration techniques are often coupled with this compound detection to improve the sensitivity of methods by concentrating the analyte from a larger sample volume. SPE is a widely used method for pre-concentrating various organic and inorganic analytes due to its convenience, low cost, reduced solvent usage, and potential for miniaturization. researchgate.net While the provided search results specifically mention Arsenazo III being used with silica (B1680970) modified with Arsenazo-III for the selective extraction of Th, Zr, and Sc, and novel silica-based adsorption materials modified with Arsenazo I or Arsenazo III for SPE of rare earth elements, the principle of coupling SPE for preconcentration with subsequent detection using this compound (a related compound) is applicable for enhancing sensitivity for target analytes that form complexes with this compound. researchgate.net Preconcentration factors ranging from 103 to 153 have been achieved in some SPE applications. researchgate.net
Chromatographic Separations (e.g., HPLC) with Post-Column Derivatization Using this compound
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are coupled with post-column derivatization using this compound to detect compounds that lack a strong chromophore or fluorophore. In post-column derivatization, the reagent is added to the column effluent before detection. This approach is advantageous as it avoids potential interference from the derivatization reagent with the chromatographic separation. chromatographytoday.com Research has shown the use of Arsenazo III as a post-column derivatization reagent in HPLC for the determination of rare earth elements, where the effluent from a C18 column was monitored with a diode array detector at 658 nm after derivatization. science.gov Post-column derivatization systems connected with HPLC can be used to detect various samples. sheng-han.com
Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) with this compound
Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated techniques that utilize continuous or sequential flow of reagents and samples. This compound can be incorporated into these systems for automated spectrophotometric determination of various analytes. A simple flow injection colorimetric procedure has been established for determining lead using Arsenazo III, incorporating a cation exchange mini-column for on-line regeneration of the reagent and accumulation of heavy metal ions, making the system reversible and reagents reusable. researchgate.netnih.gov A sequential injection analysis (SIA) system based on the Arsenazo III method has been implemented for the determination of total calcium in blood serum, where the complex with calcium forms a blue-purple color measured spectrophotometrically at 650 nm. scirp.orgscirp.orgresearchgate.net This SIA system showed a linear range of 2.5 - 15 mg·dL⁻¹ with a detection limit of 0.430 mg·dL⁻¹. scirp.org SIA offers flexibility in generating standards and automating sample handling. nih.govflowinjection.com
Research into Novel Sensor Development Employing this compound
Ongoing research explores the development of novel sensors utilizing this compound, leveraging its specific interactions with target analytes to create highly sensitive and selective detection platforms.
Chemosensor Fabrication and Performance Evaluation
This compound and related compounds like Arsenazo III are employed in the fabrication of chemosensors. These sensors rely on a chemical interaction between the analyte and the sensor material, resulting in a measurable signal, often optical. For example, Arsenazo III has been used to functionalize gold nanoparticles (AuNPs) for the photometric assay of uranyl ion. The interaction between uranyl ion and the immobilized Arsenazo III on AuNPs causes aggregation, leading to a shift in the surface plasmon resonance band and an increase in absorbance, enabling detection with a limit of 0.5 μM. researchgate.netresearchgate.net Silica modified with Arsenazo-III has also been synthesized for the selective extraction of elements like Th, Zr, and Sc, demonstrating its potential as a sensing material. researchgate.net The performance evaluation of these chemosensors involves assessing parameters such as sensitivity, selectivity, detection limit, linear range, and response time.
Data Tables
| Analytical Technique | Analyte(s) Determined | Arsenazo Compound Used | Detection Method | Key Performance Indicators | Source |
| Lab-on-Paper Sensing (Smartphone-based) | Uranium (Uranyl ions) | Arsenazo III | Colorimetry | Linear range: up to 60 μg mL⁻¹, LOD: 0.66 μg mL⁻¹, LOQ: 2.21 μg mL⁻¹, Recoveries: 97.3-104.7% | researchgate.netresearchgate.net |
| Lab-on-Paper Sensing (Digital Camera Color Chart) | Uranium (Total U) | Arsenazo III | Colorimetry | Detection limit: 5 ng/mL (with PF 100) | researchgate.netresearchgate.net |
| Sequential Injection Analysis (SIA) | Calcium | Arsenazo III | Spectrophotometry | Linear range: 2.5 - 15 mg·dL⁻¹, Detection limit: 0.430 mg·dL⁻¹ | scirp.orgscirp.orgresearchgate.net |
| Flow Injection Analysis (FIA) | Lead | Arsenazo III | Colorimetry | On-line reagent regeneration, reusable reagents | researchgate.netnih.gov |
| SPE followed by detection | Th, Zr, Sc | Arsenazo-III modified silica | Not specified | Selective extraction | researchgate.net |
| HPLC with Post-Column Derivatization | Rare earth elements | Arsenazo III | Diode array detection (658 nm) | Separation on C18 column | science.gov |
| Chemosensor (AuNPs functionalized with Arsenazo III) | Uranyl ion | Arsenazo III | Photometry | Detection limit: 0.5 μM, Selectivity, Recoveries: 97-106% | researchgate.netresearchgate.net |
Functionalization of Advanced Materials with this compound for Enhanced Sensing (e.g., Nanoparticles, Membranes)
Arsenazo III, likely referred to as this compound in some contexts, has been explored for functionalizing advanced materials such as nanoparticles and membranes to develop enhanced sensing platforms. Its utility stems from its chromogenic properties and ability to form complexes with various metal ions, leading to detectable color changes or other measurable signals.
One area of research involves the functionalization of gold nanoparticles (AuNPs) with Arsenazo III for the sensing of specific analytes, notably uranyl ions. Studies have shown that gold nanoparticles can be functionalized with Arsenazo III, often through methods involving the reductive synthesis of AuNPs in the presence of the dye. wikipedia.org The immobilization of Arsenazo III on the AuNPs is suggested to occur via interactions between the gold surface and the sulfo groups of the dye. wikipedia.org In the presence of uranyl ions, these functionalized AuNPs can undergo aggregation due to the coordination interaction between Arsenazo III and the uranyl ion. wikipedia.org This aggregation leads to a change in the surface plasmon resonance (SPR) of the gold nanoparticles, which can be monitored spectrophotometrically, providing a basis for detecting uranyl ions. wikipedia.orgnih.gov This approach offers a sensitive method for uranyl ion detection. wikipedia.org
Arsenazo III has also been incorporated into membrane systems, such as liposomes, to act as a calcium-sensitive dye for studying membrane phenomena. By encapsulating Arsenazo III within the aqueous core of multilamellar liposomes, researchers can monitor calcium levels and fluxes across the liposome (B1194612) membrane. The dye's absorbance spectrum changes upon binding with calcium ions. While calcium addition alone may not affect the dye within intact liposomes, disruption of the membrane allows calcium to access the dye, producing the characteristic spectrum of the dye-calcium complex. This technique has been used to assess membrane perturbation by observing the efflux of the dye from the liposomes and to measure calcium efflux.
Furthermore, Arsenazo III has been utilized in the development of paper-based sensors, which can be considered a form of membrane-based sensing. For instance, a method for detecting uranium involves the reaction of uranyl ions with Arsenazo III on a filter paper strip. The resulting color change on the paper can be analyzed, even using a smartphone for quantitative estimation. This demonstrates the potential for integrating Arsenazo III with a solid matrix like paper for portable and simple sensing applications. The intensity of the color correlates with the concentration of the analyte.
These examples highlight the versatility of Arsenazo III (this compound) in being integrated with different advanced materials to create sensing platforms with enhanced capabilities, leveraging its specific interactions with target ions.
Here is a summary of some sensing applications involving Arsenazo III functionalized materials:
| Material Functionalized with Arsenazo III | Target Analyte(s) | Sensing Mechanism | Detection Method | Key Findings / Performance |
| Gold Nanoparticles | Uranyl ion | Aggregation due to coordination interaction | Spectrophotometry | Basis for selective detection of uranyl ions. wikipedia.orgnih.gov |
| Liposomes (Membranes) | Calcium ion | Chromogenic reaction upon calcium binding inside | Spectrophotometry | Used to study membrane perturbation and calcium fluxes. |
| Filter Paper | Uranium | Color change reaction on the paper matrix | Colorimetry (visual/smartphone analysis) | Allows for portable and simple uranium detection with measurable sensitivity. |
Applications of Arsenazo Dal in Specialized Research Domains
Environmental Analytical Chemistry Research (e.g., Water Quality Monitoring for Specific Metal Contaminants, Geochemical Analysis)
In environmental analytical chemistry, Arsenazo DAL is employed for the determination of specific metal contaminants in various matrices, including water. Monitoring heavy metal contamination in water is crucial due to the potential health risks associated with elements like lead, mercury, cadmium, and arsenic, even at low concentrations boquinstrument.com. This compound, similar in structure and application to Arsenazo III, can be used in spectrophotometric methods for detecting metal ions in water samples iupac.orgresearchgate.net.
While direct mentions of "this compound" in the context of broad environmental water quality monitoring for a wide range of heavy metals are less prevalent in the search results compared to its close analog Arsenazo III, the principle of using azo dyes for metal detection in water is well-established boquinstrument.comiupac.org. Arsenazo III, for instance, has been used in assays for monitoring rare earth element depletion from culture media and for detecting total uranium in drinking water researchgate.netnih.gov. The structural similarity suggests potential applications of this compound in similar contexts for specific metal ions with which it forms stable and colored complexes.
In geochemical analysis, the determination of trace elements in rocks and minerals is important for understanding geological processes and for prospecting. Arsenazo dyes, including Arsenazo III, have been used in the spectrophotometric determination of elements like uranium and thorium in geological samples after appropriate separation techniques scispace.comosti.gov. The application of this compound in geochemical analysis would similarly rely on its ability to selectively complex with target metal ions present in digested geological samples, enabling their quantification through spectrophotometry.
Radiochemical Analysis and Characterization of Nuclear Materials (e.g., Uranium, Thorium)
This compound has been specifically proposed as an extractive photometric reagent for the highly selective determination of trace amounts of thorium capes.gov.br. This application is particularly relevant in radiochemical analysis and the characterization of nuclear materials, where the accurate determination of actinides like uranium and thorium is critical.
Studies involving Arsenazo III, a related chromogenic agent, highlight its use in the photometric detection and spectrophotometric determination of uranium and thorium osti.gov. For instance, Arsenazo III forms a complex with uranium in acidic solutions, allowing for its spectrophotometric determination with high sensitivity scispace.com. The complex formation leads to distinct absorption peaks, enabling quantification scispace.com.
Given its proposed use for thorium determination capes.gov.br, this compound likely exhibits favorable complexation properties with thorium ions, allowing for their selective extraction and subsequent photometric analysis. This is valuable in the analysis of nuclear materials, spent nuclear fuel, and environmental samples contaminated with radionuclides. Methods for radiochemical analysis often involve separation techniques followed by detection, and this compound could serve as the detection reagent in such schemes for thorium and potentially uranium, depending on its selectivity and sensitivity towards these actinides under specific conditions.
Data on the spectrophotometric determination of uranium with Arsenazo III in perchloric acid shows that Beer's law was obeyed up to a uranium concentration of 16 μg g⁻¹, with a molar absorptivity at 651 nm of 1.45 x 10⁵ mol⁻¹ dm³ cm⁻¹ at 24 ± 2 °C scispace.com. The complex formed instantly and was stable for over 3 weeks scispace.com. While this data is for Arsenazo III, it illustrates the type of quantitative data that would be relevant for this compound in similar applications.
Fundamental Research in Coordination Chemistry and Metal Ion Recognition
This compound's ability to form colored complexes with specific metal ions makes it a useful ligand in fundamental research in coordination chemistry. Coordination chemistry focuses on the study of coordination compounds formed between central metal ions and surrounding ligands orientjchem.org. The interaction between this compound and metal ions involves the coordination of the metal center with the various functional groups within the this compound molecule, such as the azo groups, hydroxyl groups, and arsonic acid groups.
Research in this area would involve studying the stoichiometry, stability, and structure of the complexes formed between this compound and different metal ions. This can provide insights into the coordination preferences of various metals and the binding behavior of this compound as a polydentate ligand. The color change upon complexation is a direct indicator of metal ion recognition, a key aspect of supramolecular chemistry and sensor development orientjchem.org. Studies might investigate the influence of pH, solvent, and the presence of other ions on the complex formation to understand the selectivity of this compound for specific metal ions.
While specific detailed research findings on the coordination chemistry of this compound itself were not extensively detailed in the search results, the broader field of coordination chemistry involving similar azo dyes and metal ion recognition is an active area of research cas.cnresearchgate.net. The tunability of coordination compounds through ligand selection is crucial for developing materials with specialized functions, including molecular recognition orientjchem.org.
Materials Science Research Utilizing this compound for Functionalization and Characterization
In materials science, this compound could potentially be utilized for functionalizing materials or for characterizing the presence and distribution of metal ions within materials. Functionalization involves modifying the surface or bulk properties of a material by incorporating specific chemical species. This compound, with its complexing capabilities, could be immobilized onto solid supports or integrated into material matrices to create functional materials capable of selectively binding and detecting metal ions.
For example, materials functionalized with metal-chelating agents can be used for applications such as solid-phase extraction of metal ions from solutions or as sensing materials for detecting metal contaminants. The color change of this compound upon binding with metal ions could be exploited in optical sensing materials.
Characterization of materials in materials science involves determining their composition, structure, and properties dal.ca. This compound could be used as a staining agent or indicator to visualize or quantify the presence of specific metal ions within a material, particularly in techniques like microscopy or spectrophotometry applied to material analysis.
Research findings on the application of Arsenazo III in functionalizing gold nanoparticles for uranyl ion detection illustrate the potential in this area researchgate.net. The Arsenazo III functionalized gold nanoparticles aggregated in the presence of uranyl ions due to coordination interaction, leading to a measurable change in absorbance researchgate.net. This demonstrates how related arsenazo compounds can be used to create functional materials for metal ion sensing and characterization. Similarly, Arsenazo III has been used in the preparation and characterization of an albumin-linked, gadolinium-based macromolecular magnetic resonance contrast agent, where it was used to check for free gadolinium and quantify its content nih.gov.
While direct examples of this compound's use in materials science functionalization and characterization were not prominent in the search results, the principles demonstrated with related compounds like Arsenazo III suggest its potential in developing functional materials for metal ion-related applications and for the characterization of metal distribution or content in various materials.
Future Directions and Emerging Research Frontiers for Arsenazo Dal
Design and Synthesis of Next-Generation Arsenazo Derivatives with Tailored Selectivity and Sensitivity
A key area of future research involves the rational design and synthesis of novel Arsenazo derivatives. The goal is to create compounds with enhanced selectivity and sensitivity towards specific analytes. This can be achieved by modifying the molecular structure of Arsenazo DAL, such as altering the substituents on the aromatic rings or modifying the linking groups. Such modifications can influence the electronic and steric properties of the molecule, thereby affecting its interaction with target ions.
Research into new chromogenic reagents, including modifications of existing structures like Arsenazo III, continues to be explored for improved detection of various elements such as thorium and uranium. researchgate.netresearchgate.netnaturalspublishing.com The development of derivatives with tailored properties could lead to the detection of a wider range of analytes or enable more accurate determination in complex matrices where interference is a concern.
Integration of this compound-Based Methods with Artificial Intelligence and Machine Learning for Predictive Analytics
The integration of analytical methods based on this compound with artificial intelligence (AI) and machine learning (ML) algorithms represents a promising frontier. AI and ML can be employed for various purposes, including optimizing experimental parameters, processing complex spectroscopic data, and developing predictive models for analyte concentration or sample characterization.
For instance, ML algorithms could be trained on large datasets of absorbance spectra obtained using this compound to identify patterns and correlations that might not be immediately apparent through traditional data analysis. This could lead to more accurate and robust analytical methods, particularly in the presence of noise or interfering substances. AI could also assist in method development by predicting optimal reaction conditions for new Arsenazo derivatives or complex sample types.
Research utilizing digital cameras and color tool measurements with chromogenic reagents like Arsenazo III for detecting substances like uranium in water samples demonstrates the potential for integrating analytical chemistry with computational approaches. researchgate.net This suggests a future where AI and ML could further enhance the analytical capabilities of this compound-based methods, potentially enabling portable and rapid analysis with improved accuracy.
Expansion into Multi-Analyte and High-Throughput Detection Systems
Future research is likely to focus on expanding the capabilities of this compound-based methods towards the simultaneous determination of multiple analytes and the development of high-throughput detection systems. While this compound is known for its selectivity towards certain ions, designing systems that utilize an array of Arsenazo derivatives, each tuned for a different analyte, could enable multi-component analysis from a single sample.
High-throughput systems, such as those based on microplate readers or flow injection analysis, could significantly increase the speed and efficiency of analysis, making this compound-based methods more suitable for applications requiring rapid screening or analysis of a large number of samples. researchgate.netthermofisher.com The development of multi-analyte responsive sensors is an active area of research, and this compound derivatives could play a role in creating such systems. rsc.org
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis and Application
There is a growing emphasis on the principles of sustainable and green chemistry in all areas of chemical research and application. Future directions for this compound include exploring more environmentally friendly synthetic routes for its production, minimizing waste generation, and utilizing safer solvents. ijsetpub.comacs.orgnih.govsamaterials.comrsc.org
Applying green chemistry principles to the application of this compound involves developing methods that use smaller sample and reagent volumes, reduce energy consumption, and facilitate the recycling or safe disposal of chemical waste. This aligns with the broader movement towards sustainable analytical chemistry practices.
Miniaturization and Autonomous Analytical Systems for Remote Sensing and Monitoring
The miniaturization of analytical systems incorporating this compound is another important future direction. This involves developing microfluidic devices or lab-on-a-chip platforms that integrate sample handling, reaction, and detection in a compact format. rsc.org Miniaturized systems require smaller sample and reagent volumes, leading to reduced costs and waste.
Furthermore, integrating these miniaturized systems with sensors and wireless communication technologies could lead to the development of autonomous analytical systems for remote sensing and monitoring applications. This would enable in-situ analysis of environmental samples, industrial processes, or biological systems without the need for manual intervention or transportation of samples to a laboratory. The use of portable devices, such as those utilizing smartphones for colorimetric analysis with chromogenic reagents, highlights the potential for miniaturized and field-deployable systems. researchgate.net
Q & A
Q. Experimental optimization protocol :
- Test arsenazo III concentrations between 50–400 µM; higher concentrations (e.g., 400 µM) improve sensitivity and linearity but may increase cost .
- Validate using standard curves with spiked calcium samples (5–15 mg·dL⁻¹) .
Data-driven decision-making :- Compare analytical signals across concentrations (Figure 4 in ).
- Prioritize concentrations covering the clinical reference range (8.6–10.3 mg·dL⁻¹) .
What strategies address methodological contradictions in this compound-based assays, such as inconsistent absorbance readings?
Q. Root cause analysis :
Reagent degradation : Verify storage conditions and expiration dates .
Interfering ions : Test for Mg²⁺ or other cations via control experiments .
Instrument calibration : Recalibrate spectrophotometers using certified reference materials (CRMs) .
Resolution steps :
- Replicate experiments with fresh reagents.
- Apply statistical tests (e.g., t-tests, standard deviation) to assess data variability .
How should researchers design experiments to ensure reproducibility when using this compound in complex matrices?
Q. Key considerations :
- Sample preparation : Use 0.5% CMC-Na or PEG400 for homogeneous suspensions in oral administration studies .
- Data documentation : Record batch-specific reagent properties (e.g., CAS 1668-00-4, purity >98%) .
- Reproducibility framework :
What advanced statistical methods are recommended for analyzing this compound-derived data in multi-variable studies?
Q. Analytical approaches :
- Multivariate regression : Correlate absorbance with Ca²⁺ concentration while controlling for pH and temperature .
- Error propagation analysis : Quantify uncertainties from pipetting volumes (±1–2%) or spectrophotometer drift .
Tools : - Software like R or Python for nonlinear fitting of calibration curves.
- Report confidence intervals (e.g., 99.53 ± 1.67 mg/kg in CRMs) .
How can researchers align this compound studies with ethical and reporting standards in analytical chemistry?
Q. Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
